molecular formula C16H25N3O6 B2846606 (5-Cyclopropylisoxazol-3-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate CAS No. 1421475-66-2

(5-Cyclopropylisoxazol-3-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

Cat. No. B2846606
M. Wt: 355.391
InChI Key: MOPUOULMLQJQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include its reactivity, what products are formed, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability under various conditions. Techniques like thermal analysis or spectroscopy might be used .

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4.CH2O2/c1-17(4-6-19)9-12-10-21-7-5-18(12)15(20)13-8-14(22-16-13)11-2-3-11;2-1-3/h8,11-12,19H,2-7,9-10H2,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPUOULMLQJQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)C2=NOC(=C2)C3CC3.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclopropylisoxazol-3-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

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